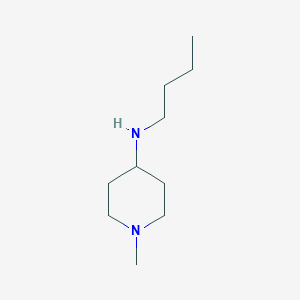

N-butyl-1-methylpiperidin-4-amine

Description

Contextualization within Piperidine (B6355638) Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com It is a six-membered ring containing one nitrogen atom, and its saturated nature allows for a flexible, chair-like conformation. mdpi.com This structural flexibility is a key aspect of its utility in drug design, as it can allow for optimal interactions with biological targets.

The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts which can improve the solubility and bioavailability of drug candidates. Furthermore, the positions on the piperidine ring can be readily functionalized, providing a scaffold for the creation of diverse chemical libraries for screening and optimization in drug discovery programs. The synthesis of substituted piperidines is a well-developed area of organic chemistry, with numerous methods available for their construction and modification. mdpi.com

Significance of 4-Aminopiperidine (B84694) Scaffolds in Molecular Design

The 4-aminopiperidine scaffold, the core of N-butyl-1-methylpiperidin-4-amine, is a particularly significant structural motif in medicinal chemistry. The presence of the amino group at the 4-position provides a crucial point for further chemical modification and for interaction with biological targets, often through hydrogen bonding. acs.org

Research has demonstrated the importance of the 4-aminopiperidine scaffold in the development of a wide range of therapeutic agents. For instance, derivatives of 4-aminopiperidine have been investigated as potent cognition enhancers for potential use in treating neurodegenerative diseases like Alzheimer's. unifi.itnih.gov In these studies, the 4-aminopiperidine core was shown to be a key pharmacophore, maintaining high activity in preclinical models. unifi.itnih.gov

Furthermore, the 4-aminopiperidine scaffold has been identified as a promising starting point for the development of antiviral agents. In the context of Hepatitis C Virus (HCV), a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of viral assembly. nih.gov Subsequent optimization of these initial hits led to compounds with improved potency and better pharmacokinetic profiles. nih.gov

The versatility of the 4-aminopiperidine scaffold is also evident in the field of antifungal drug discovery. A library of 4-aminopiperidines was synthesized and evaluated for their antifungal activity, with some derivatives showing promising results against clinically relevant fungal strains. mdpi.com These studies highlight the ability of the 4-aminopiperidine core to serve as a template for the design of new antimicrobial agents. The metabolism of drugs containing the 4-aminopiperidine moiety has also been a subject of study, with a focus on N-dealkylation reactions catalyzed by cytochrome P450 enzymes. acs.org

In essence, while detailed research findings on this compound itself are limited, its structural framework places it firmly within a class of compounds with proven significance in chemical and pharmaceutical research. The established synthetic accessibility of such molecules, combined with the demonstrated therapeutic potential of the 4-aminopiperidine scaffold, suggests that this compound and its analogs will continue to be of interest to the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-4-7-11-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYYTFCEDKHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Butyl 1 Methylpiperidin 4 Amine and Its Derivatives

Direct Synthesis Approaches for N-butyl-1-methylpiperidin-4-amine

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 1-methylpiperidin-4-one with butylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be utilized for this transformation, each with its own advantages in terms of selectivity, reactivity, and handling.

Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C). masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent that can reduce imines in the presence of ketones, which is advantageous when starting from a piperidone. masterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), often with the addition of a small amount of acetic acid to facilitate imine formation. sciencemadness.org

An alternative direct approach involves the nucleophilic substitution of a suitable leaving group on a butyl chain by 1-methylpiperidin-4-amine. However, this method is less common for the primary synthesis of the target compound itself and is more relevant for the derivatization of the piperidin-4-amine core, as discussed in subsequent sections.

Table 1: Examples of Direct Synthesis of N-alkylated Piperidin-4-amines via Reductive Amination

| Starting Ketone | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1-Methylpiperidin-4-one | Butylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | This compound | Good to High |

| 1-Benzylpiperidin-4-one | Ammonia (B1221849) | Raney-Ni, H₂ | Methanol (B129727) | Elevated Pressure | 1-Benzylpiperidin-4-amine | High |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | Not specified | Not specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine | Not specified |

Precursor Synthesis and Functionalization Strategies for Piperidin-4-amine Core

The synthesis of this compound and its derivatives can also be achieved through a multi-step approach that involves the initial synthesis of a piperidin-4-amine core, followed by functionalization. This strategy offers greater flexibility for creating a diverse range of analogs.

Reductive Amination Protocols

Reductive amination is a cornerstone for the synthesis of the piperidin-4-amine core itself. Starting from a suitable piperidone, such as 1-benzylpiperidin-4-one or N-Boc-4-piperidone, amination with ammonia or a primary amine followed by reduction yields the corresponding piperidin-4-amine. The choice of the N-substituent on the piperidone (e.g., benzyl (B1604629) or Boc) is often strategic, as these groups can be readily removed to provide the free secondary amine for further functionalization. researchgate.net

A variety of reducing agents are employed in these protocols. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method. researchgate.net Hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are also widely used due to their operational simplicity and selectivity. masterorganicchemistry.comorganic-chemistry.org The reaction conditions can be tailored based on the specific substrates and the chosen reducing agent. For instance, reactions with NaBH(OAc)₃ are often performed at room temperature in solvents like dichloromethane or dichloroethane. sciencemadness.org

Table 2: Reductive Amination for Piperidin-4-amine Core Synthesis

| Piperidone Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni, H₂ | Methanol | High yield, suitable for large scale. researchgate.net |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Methanol | Selective for imine reduction over carbonyls. masterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | DCE, THF | Mild, high yields, tolerates various functional groups. organic-chemistry.org |

Nucleophilic Substitution Reactions

Once the 1-methylpiperidin-4-amine core is obtained, N-alkylation via a nucleophilic substitution reaction is a straightforward method for introducing the butyl group. This typically involves reacting 1-methylpiperidin-4-amine with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. researchgate.netchemicalforums.com

The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. To minimize the potential for over-alkylation to form a quaternary ammonium (B1175870) salt, the alkyl halide is often added slowly to a solution of the amine, ensuring the amine is in excess. researchgate.net

Table 3: N-Alkylation of Piperidines via Nucleophilic Substitution

| Amine Substrate | Alkylating Agent | Base | Solvent | Conditions |

|---|---|---|---|---|

| Piperidine (B6355638) | Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temperature researchgate.net |

| Piperidine | Alkyl halide | DIPEA | Acetonitrile | Room Temperature researchgate.net |

| Piperidine | Substituted benzyl chloride | K₂CO₃ | Ethanol | 80°C (Microwave) chemicalforums.com |

Mannich Reaction-Based Syntheses

The Mannich reaction provides a powerful tool for the construction of the piperidine ring itself, often leading to 4-piperidone (B1582916) precursors that can then be converted to the desired 4-aminopiperidines. nih.govnih.gov The classical Mannich reaction involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a primary or secondary amine. youtube.com In the context of piperidone synthesis, a double Mannich condensation can be employed. lookchem.com

More advanced, stereoselective three-component Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.org These reactions can offer high levels of control over the stereochemistry of the resulting piperidine ring. The products of these reactions are typically piperidones, which can then undergo reductive amination as previously described to yield the target 4-aminopiperidine (B84694) derivatives.

Table 4: Mannich Reactions in Piperidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|---|

| Three-component Mannich | Aldehyde, Amine, Ketone | Acid or Base Catalysis | β-aminoketone (Mannich base) | Forms C-C bonds for ring construction. nih.gov |

| Three-component vinylogous Mannich | Dienol ether, Aldehyde, Chiral amine | Sn(OTf)₂ | Chiral dihydropyridinone | Stereoselective synthesis of piperidine precursors. rsc.org |

| Radical cation salt-induced Mannich | Imine, Ketone | Persistent radical cation salts | β-aminoketone, 4-piperidone | Tandem process for piperidone formation. nih.gov |

Grignard Reagent Applications in Piperidine Synthesis

Grignard reagents are versatile nucleophiles used to form carbon-carbon bonds, and they find application in the functionalization of the piperidine ring. umw.edu A common strategy involves the addition of a Grignard reagent to a 4-piperidone precursor. This reaction introduces a substituent at the 4-position, leading to a 4-substituted-4-hydroxypiperidine. umw.edu The resulting tertiary alcohol can then be subjected to further transformations if needed.

For instance, an alkylation-first approach might involve modifying the nitrogen at position 1, followed by the addition of a Grignard reagent to the ketone at position 4. umw.edu Alternatively, the Grignard addition can be performed first, followed by N-alkylation. This flexibility allows for the synthesis of a wide array of 4-substituted piperidine derivatives.

Table 5: Application of Grignard Reagents in Piperidine Synthesis

| Piperidine Precursor | Grignard Reagent | Reaction Type | Intermediate Product | Subsequent Steps |

|---|---|---|---|---|

| N-substituted-4-piperidone | Aryl or Alkyl Magnesium Halide | Nucleophilic Addition | 4-Aryl/Alkyl-4-hydroxypiperidine | Dehydration, reduction, etc. umw.edu |

| α,β-Unsaturated 2-piperidone | Methyl Grignard with TMSCl | Conjugate Addition | 4-Methyl-2-piperidone | Further functionalization. researchgate.net |

Cross-Coupling Reactions (e.g., Ni-Catalyzed Negishi Cross-Coupling)

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, have emerged as powerful methods for the formation of carbon-carbon bonds, including the functionalization of piperidine rings. researchgate.netrsc.org The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org

In the context of synthesizing piperidine derivatives, this reaction can be used to couple a piperidinylzinc reagent with an aryl, heteroaryl, or alkenyl electrophile. acs.org For example, (1-methylpiperidin-4-yl)zinc bromide can be prepared and coupled with various aryl triflates or halides to introduce diverse substituents at the 4-position of the piperidine ring. acs.org This methodology is valued for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds under relatively mild conditions.

Table 6: Ni-Catalyzed Negishi Cross-Coupling for Piperidine Functionalization

| Organozinc Reagent | Electrophile | Catalyst System | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| (1-Methylpiperidin-4-yl)zinc bromide | Naphthyl triflate | Ni(acac)₂/DPE-Phos | Not specified | 48 h | 4-Naphthyl-1-methylpiperidine acs.org |

| Aryl zinc bromide | Vinyl triflate/halide | Ni(PPh₃)₄ | Not specified | Not specified | Aryl-vinyl coupled product wikipedia.org |

Multi-component Reaction Approaches (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. taylorfrancis.combeilstein-journals.org This approach is celebrated for its atom economy, energy efficiency, and for being environmentally conscious by reducing the number of synthetic steps and purification processes. bas.bg The Ugi four-component reaction (Ugi-4CR) is a prominent example of MCRs, involving the reaction of a carboxylic acid, an amine, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce α-aminoacyl amide derivatives. nih.govorganic-chemistry.orgmdpi.com

The Ugi reaction is particularly versatile for creating diverse molecular libraries for drug discovery. organic-chemistry.org Its mechanism is believed to start with the condensation of an amine and an aldehyde to form an imine. organic-chemistry.orgmdpi.com This is followed by the addition of a carboxylic acid and an isocyanide, which then undergoes an acyl transfer to yield the final product. organic-chemistry.org

This methodology has been successfully applied to the solid-phase synthesis of N-substituted pyrrolidinones tethered to N-substituted piperidines. nih.gov For instance, by using Boc-piperidone as the carbonyl component, a diverse range of pyrrolidinone-tethered piperidines can be generated. nih.gov After the Ugi condensation, the Boc protecting group can be removed, allowing for further diversification by reacting the exposed piperidine nitrogen with various agents like sulfonyl chlorides, isocyanates, and carboxylic acids. nih.gov This highlights the power of the Ugi reaction in generating complex and diverse piperidine derivatives. nih.govresearchgate.netresearchgate.net

| Reactant Type | Example | Role in Ugi Reaction |

| Amine | Primary or secondary amines | Forms an imine with the carbonyl compound. |

| Carbonyl Compound | Aldehydes or ketones (e.g., Boc-piperidone) | Reacts with the amine to form the initial imine. |

| Carboxylic Acid | Various carboxylic acids | Participates in the condensation with the imine and isocyanide. |

| Isocyanide | Various isocyanides | Undergoes addition to the iminium intermediate. |

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to construct this heterocyclic core.

Alkene Cyclization Methods

Alkene cyclization methods provide a powerful means to construct piperidine rings. One such approach involves the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen substituent. nih.gov Palladium catalysts have also been utilized in enantioselective versions of this reaction. nih.gov

Another strategy is the intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions, making it suitable for substrates that are sensitive to oxidation. mdpi.com The use of chiral ligands can induce high selectivity in these reactions. mdpi.com Additionally, the intramolecular SN2-reaction of certain substrates can lead to piperidine ring formation with almost complete preservation of chirality, a phenomenon known as memory of chirality. nih.gov

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations offer an alternative route to piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes, leading to piperidines in good yields. mdpi.com Similarly, radical cyclization through 1,6-hydrogen atom transfer has been achieved using copper catalysis or electrolysis. nih.gov

A notable method involves the enantioselective δ C-H cyanation of acyclic amines. nih.gov This is achieved by intercepting an N-centered radical relay with a chiral copper catalyst. The resulting δ-aminonitriles can then be converted into chiral piperidines, demonstrating the utility of this remote C-H functionalization strategy. nih.gov This approach has been used in the formal asymmetric synthesis of the anti-cancer drug niraparib. nih.gov

Photoredox catalysis has also been employed for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses visible light and an organic photoredox catalyst to generate aryl radicals, which then undergo regioselective cyclization to form the desired spirocyclic structures. nih.gov

| Cyclization Method | Key Features | Catalyst/Reagent Examples |

| Alkene Cyclization | Oxidative amination, redox-neutral conditions, memory of chirality. | Gold(I) complexes, Palladium catalysts. |

| Radical-Mediated Amine Cyclization | Cobalt-catalyzed cyclization, 1,6-hydrogen atom transfer, enantioselective C-H cyanation, photoredox catalysis. | Cobalt(II) catalysts, Copper catalysts, Organic photoredox catalysts. |

| Intramolecular Cyclization via Hydride Transfer | Lewis acid promoted, thermodynamically controlled, high stereoselectivity. | BF3•OEt2. |

Intramolecular Cyclization via Hydride Transfer

Intramolecular hydride transfer provides another elegant strategy for piperidine ring formation. This approach often involves the cyclization of N-tosylimines derived from 5-aryl-aldehydes. nih.govnih.gov The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF3•OEt2), which facilitates imine formation and subsequent hydride transfer from a benzylic C-H bond to the imine. nih.govnih.gov

This transformation is highly stereoselective, with the stereochemical outcome being thermodynamically controlled. nih.govnih.gov For example, 2-substituted aldehydes yield cis-2,5-disubstituted piperidines, while 3-substituted aldehydes afford trans-2,4-disubstituted piperidines. nih.gov The observed stereoselectivity is attributed to pseudoallylic strain between the N-tosyl group and the aryl ring in the product, which favors the isomer with the aryl group in the axial position. nih.govnih.gov The reaction's efficiency is influenced by the conformational rigidity of the substrate and the electronic nature of the C-H bond involved in the hydride transfer. nih.govnih.gov

Protective Group Strategies in Aminopiperidine Synthesis

The use of protecting groups is a fundamental concept in organic synthesis, allowing for the selective reaction of one functional group in the presence of others. In the synthesis of aminopiperidines, protecting groups are crucial for managing the reactivity of the amine functionalities.

Boc-Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. nbinno.com In the context of aminopiperidine synthesis, the Boc group is frequently employed to protect either the piperidine nitrogen or an amino substituent on the piperidine ring.

The synthesis of Boc-protected aminopiperidines typically involves reacting the corresponding unprotected amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine. nbinno.comgoogle.com For example, (R)-3-Boc-aminopiperidine is synthesized by protecting the amino group of (R)-3-aminopiperidine. nbinno.com This intermediate is valuable in the synthesis of various pharmaceuticals, including dipeptidyl peptidase IV (DPP-IV) inhibitors. nbinno.com

Reaction Conditions and Optimization

The efficiency and yield of synthesizing this compound and its analogs are highly dependent on the careful control and optimization of reaction conditions. Key factors include the choice of solvent, the catalyst system employed, and the temperature and duration of the reaction.

Solvent Effects

The polarity of the solvent plays a critical role in the synthesis of piperidine derivatives. For nucleophilic substitution reactions, such as the alkylation of a piperidine nitrogen, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. evitachem.com These solvents can stabilize charged intermediates that may form during the reaction, thereby facilitating the nucleophilic attack. evitachem.com In the context of reductive amination, a common method for forming C-N bonds, solvents like methanol or dichloromethane (DCM) are frequently utilized. researchgate.netmdpi.com For instance, in the synthesis of 1-benzylpiperidin-4-amine, methanol was used as the solvent in a reductive amination process. researchgate.net The choice of solvent can also influence the reactivity of the starting materials and the stability of the final product.

Catalyst Systems (e.g., Lewis Acids, Palladium Complexes)

A variety of catalyst systems are employed to promote the synthesis of piperidine derivatives. These can range from metal-based catalysts to Lewis acids.

Palladium Complexes: Palladium catalysts are widely used in cross-coupling reactions and hydrogenations. For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, such as the reduction of a nitro group or the removal of a benzyl protecting group. nii.ac.jp Palladium complexes like Pd2(dba)3 in conjunction with ligands such as Xantphos are utilized in C-N bond-forming cross-coupling reactions. rsc.org

Lewis Acids: Lewis acids such as lithium perchlorate (B79767) (LiClO4), magnesium bromide (MgBr2), and boron trifluoride etherate (BF3·Et2O) have been shown to be effective catalysts in the synthesis of N-alkyl-substituted piperidin-4-one derivatives. researchgate.net These catalysts can activate electrophiles and facilitate condensation reactions.

Other Metal Catalysts: Raney Nickel (Raney-Ni) is another effective catalyst, particularly for reductive amination and hydrogenation processes. researchgate.net For instance, it has been used in the synthesis of 1-benzylpiperidin-4-amine from 1-benzylpiperidin-4-one and ammonia. researchgate.net Nickel catalysts, such as Ni(acac)2 with a DPE-Phos ligand, have also been used for the cross-coupling of aminoalkylzinc reagents with aryl and heteroaryl halides to form piperidine derivatives. acs.org

nBu4NI/TBHP System: A metal-free catalytic system using tetrabutylammonium (B224687) iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) has been developed for amide bond formation from aldehydes and aromatic tertiary amines. researchgate.net While not directly applied to this compound, this demonstrates the potential for alternative, metal-free catalytic approaches.

A study on the synthesis of amides from aldehydes and aromatic tertiary amines optimized the catalyst system, finding that nBu4NI in combination with TBHP as an oxidant in 1,2-dichloroethane (DCE) provided the best yields. researchgate.net

Table 1: Optimization of Catalyst and Oxidant for Amide Synthesis

| Entry | Catalyst (20 mol%) | Oxidant (4.0 eq) | Solvent | Yield (%) |

| 1 | PhI(OAc)2 | TBHP | DCE | trace |

| 2 | KI | TBHP | DCE | 42 |

| 3 | I2 | TBHP | DCE | 0 |

| 4 | nBu4NI | TBHP | DCE | 72 |

| 5 | nBu4NI | H2O2 | DCE | 0 |

| 6 | nBu4NI | DTBP | DCE | 0 |

| 7 | — | TBHP | DCE | 0 |

| 8 | nBu4NI | — | DCE | 0 |

| Reaction conditions: aldehyde (2.0 mmol), amine (1.0 mmol), DCE (3 mL), under an air atmosphere, 10 h, 90 °C. TBHP: tert-butyl hydroperoxide, DTBP: di-tert-butyl peroxide. Data sourced from a study on amide bond formation. researchgate.net |

Temperature and Time Parameters

Reaction temperature and time are crucial parameters that must be carefully controlled to ensure high yields and purity. For many syntheses involving piperidine derivatives, reactions are conducted at temperatures ranging from room temperature to elevated temperatures. For example, a reductive amination reaction might be stirred at room temperature overnight, while a cross-coupling reaction could be heated to 80-120°C for several hours. mdpi.comnii.ac.jp In the optimization of an amide synthesis, a reaction temperature of 90°C for 10 hours was found to be optimal. researchgate.net A scalable synthesis of primary amines via the Petasis reaction noted that stirring the reaction mixture at 20°C for 18-72 hours was necessary for full consumption of the starting ketone. nuph.edu.ua

Table 2: Effect of Reactant Ratio and Time on Amide Synthesis Yield

| Entry | Reactant Ratio (aldehyde:amine) | Time (h) | Temperature (°C) | Yield (%) |

| a | 1:1 | 10 | 90 | 40 |

| b | 1:1.5 | 10 | 90 | 33 |

| c | 1.2:1 | 10 | 90 | 50 |

| d | 1.5:1 | 10 | 90 | 57 |

| e | 2:1 | 10 | 90 | 72 |

| f | 2.5:1 | 10 | 90 | 60 |

| Reaction conditions: nBu4NI (20 mol%), TBHP (4.0 eq), DCE (3 mL), under an air atmosphere. Data sourced from a study on amide bond formation. researchgate.net |

Synthesis of Compound Libraries and Analogues

The synthesis of libraries of this compound analogues is a common strategy in drug discovery and materials science to explore structure-activity relationships. These libraries can be generated by systematically varying the substituents on the piperidine ring and the amine nitrogen.

One approach involves starting with a common precursor, such as a substituted piperidin-4-one, and then reacting it with a diverse set of amines through reductive amination. mdpi.com This allows for the rapid generation of a library of compounds with different groups attached to the 4-amino position. For example, a library of over 30 4-aminopiperidines was synthesized by reacting N-substituted 4-piperidone derivatives with various amines using sodium triacetoxyborohydride. mdpi.com

Another strategy involves the synthesis of oligomeric reaction products. For instance, N-butyl-2,2,6,6-tetramethylpiperidin-4-amine has been reacted with N,N'-Bis(3-aminopropyl)ethylenediamine and 2,4,6-Trichloro-1,3,5-triazine to form oligomers. ontosight.ai The structure of these oligomers can be varied by changing the reaction conditions, leading to a library of materials with potentially different properties. ontosight.ai

The synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine (B19701) provides a pathway to a library of analogs. afasci.com This involves sequential reactions, including N-alkylation and reduction of the nitrile group, followed by further functionalization. afasci.com

Chemical Reactivity and Transformations of N Butyl 1 Methylpiperidin 4 Amine

Derivatization at the Amine Moiety

The secondary amine of the N-butylamino group is a key site for derivatization through N-acylation and N-alkylation reactions.

The N-butylamino group can be readily acylated to form amides. A common method involves the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. afasci.com For instance, the coupling of an amine with benzoyl chloride can be performed in dichloromethane (B109758) at 0°C to room temperature with pyridine as the base. afasci.com This reaction can also be promoted by ultrasound irradiation in a solvent- and catalyst-free environment, offering a greener alternative.

Alternatively, amide bond formation can be achieved using carboxylic acids activated by coupling reagents. Reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of a catalyst like N,N'-dimethylaminopyridine (DMAP), or the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl imidazole (B134444) intermediate, facilitate the acylation of amines. afasci.com Benzotriazole chemistry also provides a mild and efficient method for the N-acylation of amines in water, which can proceed at room temperature or under microwave irradiation. mdpi.com A one-pot N-acylation of cyclic amines has also been developed using arylglyoxylic acids with a copper(II) acetate (B1210297) catalyst. researchgate.net

The secondary amine can undergo N-alkylation with alkyl halides, although this reaction can be complicated by the potential for overalkylation, as the product tertiary amine is also nucleophilic. wikipedia.orgmsu.edu To achieve monoalkylation, the reaction is often carried out by slowly adding the alkylating agent, such as an alkyl bromide or iodide, to a solution of the amine in a solvent like anhydrous acetonitrile (B52724). researchgate.net The use of a base, such as potassium carbonate in dry DMF, can also facilitate the reaction at room temperature. researchgate.net

A more controlled method for N-alkylation involves the use of alcohols as alkylating agents. This can be achieved using a catalytic system of hydroiodic acid (HI) and sodium bisulfate (NaHSO₄) to alkylate amines with primary alcohols. chinesechemsoc.org This method has been shown to be effective for a range of amines, including piperidine (B6355638) derivatives. chinesechemsoc.org It is also possible to form quaternary ammonium (B1175870) salts through the exhaustive alkylation of the amine. wikipedia.org

| Derivatization | Reagents | Conditions | Product | Reference |

| N-Acylation | Benzoyl chloride, Pyridine | Dichloromethane, 0°C to rt | N-benzoyl derivative | afasci.com |

| N-Acylation | Carboxylic acid, EDC, DMAP | - | Amide | afasci.com |

| N-Acylation | Benzoyl chloride | Ultrasound, solvent-free, rt | N-benzoyl derivative | |

| N-Alkylation | Alkyl bromide/iodide, K₂CO₃ | Dry DMF, rt | N-alkyl derivative | researchgate.net |

| N-Alkylation | Primary alcohol, HI, NaHSO₄ | - | N-alkyl derivative | chinesechemsoc.org |

Modifications of the Piperidine Ring System

The piperidine ring of N-butyl-1-methylpiperidin-4-amine can be modified through reactions involving the ring itself or the substituents attached to it.

As discussed in the oxidation section, a significant transformation of the piperidine ring is its oxidation to a lactam. This typically occurs at the C2 or C6 position, adjacent to the N-methyl group. osti.govresearchgate.netresearchgate.netrsc.org

Furthermore, the piperidine ring can be functionalized at the C4 position. A powerful method for this is the Nickel-catalyzed Negishi cross-coupling reaction. This involves the preparation of an organozinc reagent, such as (1-methylpiperidin-4-yl)zinc bromide, which can then be coupled with various aryl or heteroaryl halides or triflates. acs.org This reaction allows for the introduction of a wide range of substituents at the C4 position of the piperidine ring, demonstrating a versatile strategy for modifying the core structure. acs.org For example, the reaction of (1-methylpiperidin-4-yl)zinc bromide with bromo- or iodo-substituted aromatic and heterocyclic compounds in the presence of a nickel catalyst leads to the corresponding C4-substituted piperidines in good yields. acs.org

Spectroscopic Analysis Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within N-butyl-1-methylpiperidin-4-amine can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The interpretation of the spectrum is based on the chemical environment of each proton, which influences its resonance frequency.

The key proton signals can be assigned as follows:

N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group attached to the piperidine (B6355638) nitrogen. This signal is typically observed in the upfield region.

Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of multiplets due to complex spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded compared to the protons on C3 and C5. The proton at the C4 position, attached to the same carbon as the butylamino group, will also have a characteristic chemical shift.

N-H Proton: A broad singlet for the proton on the secondary amine. The chemical shift of this proton can vary depending on the solvent and concentration. This peak can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of deuterium (B1214612) oxide. libretexts.org

Butyl Group Protons: The n-butyl group will show four distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen (N-CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet | 3H |

| Butyl CH₂ | ~1.3-1.4 | Sextet | 2H |

| Butyl CH₂ | ~1.4-1.5 | Quintet | 2H |

| Piperidine C3, C5 (axial) | ~1.4-1.6 | Multiplet | 2H |

| Piperidine C3, C5 (equatorial) | ~1.8-2.0 | Multiplet | 2H |

| N-CH₃ | ~2.2-2.3 | Singlet | 3H |

| Piperidine C2, C6 (axial) | ~2.0-2.2 | Multiplet | 2H |

| Piperidine C4-H | ~2.4-2.6 | Multiplet | 1H |

| Butyl N-CH₂ | ~2.6-2.7 | Triplet | 2H |

| Piperidine C2, C6 (equatorial) | ~2.7-2.9 | Multiplet | 2H |

| NH | Variable | Broad Singlet | 1H |

Note: The predicted chemical shifts are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of ten distinct carbon signals are expected, corresponding to the ten carbon atoms in the structure.

The expected chemical shifts for the carbon atoms are:

Butyl Group Carbons: Four signals corresponding to the four carbons of the n-butyl group. The terminal methyl carbon will be the most shielded (lowest chemical shift), and the chemical shift will increase for the subsequent methylene carbons, with the carbon attached to the nitrogen (N-CH₂) being the most deshielded of the butyl group.

Piperidine Ring Carbons: The carbons of the piperidine ring will show distinct signals. The carbons adjacent to the nitrogen (C2 and C6) will be deshielded. Due to symmetry, C2 and C6, as well as C3 and C5, are chemically equivalent and should each produce a single signal. The C4 carbon, bearing the amino substituent, will have a characteristic chemical shift.

N-CH₃ Carbon: A signal corresponding to the methyl carbon attached to the piperidine nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Butyl CH₃ | ~14 |

| Butyl CH₂ | ~20 |

| Butyl CH₂ | ~32 |

| N-CH₃ | ~46 |

| Butyl N-CH₂ | ~50 |

| Piperidine C3, C5 | ~30-35 |

| Piperidine C2, C6 | ~55-60 |

| Piperidine C4 | ~58-63 |

Note: The predicted chemical shifts are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In GC-MS, the compound is first separated by gas chromatography and then ionized and fragmented in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For this compound, a prominent fragment would likely result from the cleavage of the butyl group or fragmentation of the piperidine ring.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion. This would be the base peak in the spectrum, and its m/z value would be one unit higher than the molecular weight of the compound. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecule, which can be used to determine its elemental composition. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. wpmucdn.com

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. orgchemboulder.comlibretexts.org Since it is a secondary amine, a single peak is expected in this region. libretexts.org

C-H Stretch: Strong absorption bands in the region of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic methyl and methylene groups in the butyl chain and the piperidine ring. uc.edu

N-H Bend: An absorption band in the region of 1550-1650 cm⁻¹ can sometimes be observed for the N-H bending vibration of secondary amines.

C-N Stretch: The C-N stretching vibrations for aliphatic amines typically appear in the region of 1000-1250 cm⁻¹. orgchemboulder.comuc.edu

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | Moderate |

| C-H Stretch (aliphatic) | 2800-3000 | Strong |

| N-H Bend | 1550-1650 | Variable |

| C-N Stretch | 1000-1250 | Moderate |

Note: The predicted absorption bands are based on typical IR frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a chemical compound. The absorption of light is dependent on the electronic transitions within the molecule. For a compound to be UV-Vis active, it must contain chromophores, which are functional groups or parts of a molecule that absorb light in the UV-Vis region.

In the case of this compound, the molecule is a saturated aliphatic amine. It lacks conjugated π-systems or carbonyl groups that typically act as strong chromophores in the standard UV-Vis range (200-800 nm). The primary electronic transitions possible are n→σ* transitions associated with the non-bonding electrons on the nitrogen atoms. These transitions require high energy and thus occur at wavelengths below 200 nm, in the far-UV region, which is not routinely accessible with standard spectrophotometers.

Consequently, direct UV-Vis spectroscopy is generally not a primary technique for the quantitative analysis or structural elucidation of this compound. However, if the compound were derivatized with a UV-absorbing tag, the resulting product could be readily analyzed by UV-Vis spectroscopy. researchgate.net

| Parameter | Expected Finding for this compound |

| Chromophore | Saturated amine (N-atoms with lone pair electrons) |

| Expected λmax | < 200 nm |

| Typical Application | Limited for direct analysis; useful if derivatized with a chromophore. |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds. For a non-chromophoric compound like this compound, the main challenge lies in detection.

Chromatographic Separation: A reverse-phase HPLC method is typically suitable for the separation of this compound from its impurities. A C18 or C8 column would be the stationary phase of choice, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comsielc.com The pH of the mobile phase can be adjusted to ensure the amine is in its ionized form, which can improve peak shape and retention.

Detection: Due to the absence of a significant UV chromophore, standard UV detection is not effective. Alternative detection methods are necessary:

Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds.

Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte.

Derivatization: The compound can be reacted with a labeling agent (e.g., dansyl chloride) either before (pre-column) or after (post-column) separation to attach a UV-active or fluorescent tag, allowing for sensitive detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is a powerful option, as discussed in the next section. nih.gov

The purity of this compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

| Parameter | Typical Conditions for HPLC Analysis |

| Stationary Phase | Reverse-Phase C18 or C8 column |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with a buffer (e.g., formic acid or ammonium (B1175870) formate (B1220265) for MS compatibility) sielc.comsielc.com |

| Detection Mode | ELSD, CAD, or Mass Spectrometry (MS) |

| Primary Application | Purity assessment, quantification of impurities, preparative separation for purification. sielc.comnih.gov |

Other Chromatographic Techniques (e.g., UPLC, LC-MS)

To overcome the limitations of traditional HPLC and to gain more structural information, other advanced chromatographic techniques are employed.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. unipd.it The principles of separation and detection for this compound would be similar to HPLC, but with the benefit of much greater efficiency. A UPLC system would be highly effective for resolving closely related impurities. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography (HPLC or UPLC) with the detection power and structural information provided by mass spectrometry. umich.edu

Ionization: The compound would typically be ionized using an Electrospray Ionization (ESI) source in positive ion mode. Given its basic nitrogen atoms, it will readily accept a proton to form the protonated molecule, [M+H]⁺.

Mass Analysis: For this compound (Molecular Formula: C₁₀H₂₂N₂, Molecular Weight: 170.3), the mass spectrometer would detect an ion at a mass-to-charge ratio (m/z) of approximately 171.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places. rsc.org

Tandem Mass Spectrometry (LC-MS/MS): For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) can be used. The [M+H]⁺ parent ion (m/z 171.3) is selected and subjected to fragmentation, producing a characteristic pattern of daughter ions that can be used to confirm the structure of the molecule. unipd.itresearchgate.netmdpi.com This technique is extremely sensitive and specific, making it ideal for identifying the compound even at trace levels and for characterizing unknown impurities. researchgate.net

| Technique | Application for this compound | Key Advantages |

| UPLC | High-resolution purity analysis and impurity profiling. mdpi.com | Faster run times, improved peak resolution, increased sensitivity over HPLC. unipd.it |

| LC-MS | Definitive identification, structural confirmation, and sensitive quantification. umich.edu | Provides molecular weight information, high specificity, and sensitivity. mdpi.com |

| LC-MS/MS | Structural elucidation of the parent compound and its impurities/degradation products. researchgate.net | Provides fragmentation patterns for unambiguous structural confirmation. unipd.it |

Computational Studies and in Silico Analysis

Molecular Geometry Optimization

Molecular geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized structure is crucial as it serves as the basis for calculating numerous other chemical and physical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to determine the optimized geometry of a molecule by calculating its ground-state energy.

Following a comprehensive search, specific DFT calculations detailing the optimized bond lengths and angles for N-butyl-1-methylpiperidin-4-amine were not found in the available literature. Such data is typically generated and published in focused research studies.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intermolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are employed to understand the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Specific FMO analysis results, including the precise energy values for the HOMO and LUMO of this compound, are not available in published research. This information would typically be presented in studies dedicated to the computational characterization of the compound.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds and lone pairs. This analysis provides information about charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital.

Detailed NBO analysis, including tables of stabilization energies (E(2)) for this compound, could not be located in the searched scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP surface is color-coded, with red typically indicating regions of negative electrostatic potential (high electron density, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (low electron density, prone to nucleophilic attack).

While MEP is a standard computational analysis, a specific MEP map for this compound was not found in the available research.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and less stable. The energy gap can be correlated with the molecule's electronic properties and its potential for charge transfer.

A calculated value for the HOMO-LUMO energy gap of this compound is not documented in the publicly accessible literature. Such a value would be determined through specific quantum chemical calculations as part of a detailed computational study.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which are crucial for the structural elucidation of molecules. Density Functional Theory (DFT) is a primary tool for this purpose. While specific computational studies detailing the predicted spectra for this compound are not extensively documented in the literature, the established methodologies allow for a theoretical understanding of its expected spectroscopic features.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These computed shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), using the formula δᵢ = σ(TMS) - σᵢ. researchgate.net For accurate predictions, calculations are often performed with hybrid functionals like B3LYP and basis sets such as 6-311G(d,p) or cc-pVTZ. researchgate.net The accuracy of these predictions can be further enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com Studies on various organic molecules have demonstrated that this combination of DFT and GIAO can yield chemical shift predictions with high accuracy, often resulting in mean absolute errors of less than 1.0 ppm for ¹³C and 0.2 ppm for ¹H NMR spectra. nih.govmdpi.com

Similarly, theoretical vibrational frequencies can be calculated using DFT methods. These calculations determine the harmonic frequencies of the fundamental modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed for these calculations. ijcce.ac.ir The computed frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, improving the agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational modes to specific functional groups and types of atomic motion within the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied in drug discovery to understand how ligands like this compound and its analogs might interact with biological targets. The N-substituted piperidin-4-yl-methanamine scaffold has been the subject of numerous docking studies, particularly in the context of G protein-coupled receptors (GPCRs) like the CXCR4 chemokine receptor. vu.nlnih.govresearchgate.net

Studies have used virtual fragment screening and docking to identify and optimize piperidine-based ligands for various receptors. nih.govresearchgate.net For instance, derivatives of the N-substituted piperidin-4-yl-methanamine core were identified as hits in virtual screening campaigns against the CXCR4 receptor. vu.nlebi.ac.uk These computational models are crucial in the early stages of drug discovery, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking simulations provide detailed insights into the specific non-covalent interactions that stabilize a ligand within a protein's binding site. For derivatives of the N-substituted piperidin-4-yl-methanamine scaffold, these analyses have revealed key interactions that determine binding affinity.

| Interaction Type | Importance |

|---|---|

| Hydrogen Bonding | 5 |

| Ionic Interactions | 4 |

| Hydrophobic Interactions | 4 |

| π-Stacking | 3 |

| van der Waals Forces | 3 |

Binding Mode Predictions within Target Active Sites

Predicting the binding mode, or pose, of a ligand is a primary goal of molecular docking. For N-substituted piperidin-4-amine derivatives, computational studies have successfully predicted binding modes that rationalize structure-activity relationships (SAR). In studies targeting the CXCR4 receptor, two alternative binding modes were hypothesized for a fragment hit, both of which shared key interactions with residues like W94, D97, Y116, and E288. vu.nl These predictions guided the subsequent chemical modifications to improve binding affinity. vu.nl

Similarly, in the design of inhibitors for the cholesterol 24-hydroxylase (CH24H), a structure-based approach was used to predict how aryl-piperidine derivatives would bind, allowing for the rational incorporation of a labeling site for PET imaging. Docking of piperidin-4-amine linked pyrimidines into the human estrogen receptor suggested that hydrophobic groups linked by an alkyl chain could access a crucial domain within the active site. researchgate.net These examples highlight how binding mode predictions are instrumental in structure-based drug design.

Structure-Based Design and Virtual Screening

The this compound scaffold is a valuable starting point for structure-based design (SBDD) and virtual screening (VS) campaigns. These computational strategies leverage the three-dimensional structure of a target protein to discover or design new ligands.

Several research efforts have successfully employed these techniques. For example, a virtual fragment screening campaign, followed by SAR studies, led to the exploration of 31 N-substituted piperidin-4-yl-methanamine derivatives as antagonists for the CXCR4 receptor. nih.govebi.ac.uk This approach started with a computationally identified fragment hit and systematically built upon it to improve interactions with the receptor's binding site. vu.nl In another instance, structure-based design was used to develop novel 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors, starting from a lead compound and using conformational restriction strategies to enhance potency and reduce off-target effects. acs.org The piperidin-4-amine scaffold has also been identified in virtual screening efforts to discover inhibitors for enzymes like the NEDD8-Activating Enzyme. acs.org These studies underscore the power of computational methods to accelerate the discovery of new therapeutic agents based on the piperidine core structure. acs.orgnih.gov

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. ic.ac.uk For flexible molecules like this compound, understanding the preferred conformations and the energy barriers between them is crucial, as the biologically active conformation is often not the lowest energy state in solution.

Computational studies, particularly using quantum mechanics (QM), have been applied to analyze the conformational preferences of related piperidine structures, such as N-acylpiperidines. nih.govresearchgate.net These studies have shown that pseudoallylic strain, arising from the partial double-bond character of the amide C-N bond, forces substituents at the 2-position of the piperidine ring into an axial orientation. researchgate.net This preference can be significant, with the axial conformer being favored by up to 3.2 kcal/mol. nih.gov

The analysis of the potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning dihedral angles, researchers can identify low-energy conformers (local minima) and the transition states that connect them. ic.ac.uk For N-acylpiperidines, calculations have explored the equilibrium between the common chair conformation and the higher-energy twist-boat conformation, finding the latter to be about 1.5-2.0 kcal/mol less favorable. nih.govresearchgate.net However, analysis of protein-ligand crystal structures reveals that the less favorable twist-boat conformation is sometimes adopted upon binding to a protein, indicating that ligand-protein interactions can overcome the intrinsic conformational energy penalty. nih.govacs.org

| Compound Type | Conformation Favored | ΔG (kcal/mol) | Driving Factor |

|---|---|---|---|

| N-Acylpiperidines (2-substituted) | Axial | up to -3.2 | Pseudoallylic Strain |

| N-Acylpiperidines (Chair vs. Twist-Boat) | Chair | ~1.5 - 2.0 | Ring Strain |

| N-Methyl Piperidine (Chair vs. Twist) | Chair | Higher | Enthalpy |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are important for applications in telecommunications and optical computing. acs.org Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. Key parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field. acs.orgnih.gov

Molecules with large π-conjugated systems and significant charge transfer, often in a donor-π-acceptor (D-π-A) arrangement, tend to exhibit high NLO responses. frontiersin.org While no specific NLO studies on this compound were found, research on other piperidone and amine derivatives provides a framework for understanding what might be expected. nih.govbohrium.com DFT calculations using functionals like B3LYP and M06 with extended basis sets (e.g., 6-311G(d,p)) are performed to compute the α and β values. acs.orgnih.gov The results from these studies show that the strategic placement of electron-donating groups (like amines) and electron-withdrawing groups can significantly enhance hyperpolarizability. nih.govacs.org For piperidone derivatives, the calculated first hyperpolarizability (β_tot) values were found to be significantly larger than that of the standard NLO material, urea, indicating their potential as NLO candidates. nih.gov The study of such properties for this compound would require dedicated computational investigation to determine its potential in this area.

Structure Activity Relationship Sar Studies of N Butyl 1 Methylpiperidin 4 Amine Derivatives

Impact of Substituents on the Piperidine (B6355638) Nitrogen

The substituent on the piperidine nitrogen plays a crucial role in the biological activity of N-butyl-1-methylpiperidin-4-amine derivatives. The nature of this substituent can significantly affect the compound's affinity and selectivity for its target.

Research has shown that the N-substituent is a key determinant of antagonist properties at opioid receptors for some derivatives. acs.org For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both N-methyl and N-phenylpropyl substitutions resulted in nonselective opioid antagonists. acs.org Notably, the N-phenylpropyl analogs consistently demonstrated higher potency than their N-methyl counterparts. acs.org

In the context of inhibitors for other targets, such as the echinococcosis-causing parasite Echinococcus multilocularis, modifications at the N-1 position of the piperidine ring have been explored. While the original prompt specifies this compound, related studies on similar scaffolds provide valuable SAR insights. For example, in a series of thienopyrimidine inhibitors of Leishmania N-Myristoyltransferase, replacing the N-methyl group of the piperidine with an ethyl group led to a significant displacement of the piperidine ring in the binding site. whiterose.ac.uk

Furthermore, in the development of inhibitors for the EML4-ALK fusion protein, a key driver in certain cancers, the substituent on the piperidine nitrogen was found to be critical. The synthesis of various analogs involved reacting a core structure with different piperidine derivatives, including 1-methyl-4-(piperidin-4-yl)piperazine, to explore the impact of the N-substituent on inhibitory activity. nii.ac.jp

The following table summarizes the impact of different N-substituents on the activity of piperidine derivatives from various studies.

| N-Substituent | Compound Series | Observed Effect on Activity | Reference |

| Methyl | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid receptor antagonist | acs.org |

| Phenylpropyl | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | More potent opioid receptor antagonist than N-methyl analog | acs.org |

| Ethyl | Thienopyrimidine inhibitors of Leishmania NMT | Significant displacement of the piperidine ring in the binding site | whiterose.ac.uk |

| 1-methyl-4-piperazinyl | EML4-ALK inhibitors | Varied inhibitory activity depending on the overall structure | nii.ac.jp |

Role of Substituents at the 4-Amino Group

The 4-amino group of the piperidine ring is another critical site for modification in SAR studies. Substituents at this position can directly interact with the target protein and influence binding affinity and selectivity.

In the context of atypical dopamine (B1211576) transporter (DAT) inhibitors, a series of aminopiperidines were synthesized to explore bioisosteric replacements for a metabolically unstable piperazine (B1678402) ring. nih.gov These studies involved introducing various benzylic, heterocyclic, and aliphatic moieties at the 4-amino position. nih.gov The nature of the terminal group, whether a tertiary amine or an amide, was also investigated to understand its importance for activity. nih.gov

For antifungal agents targeting ergosterol (B1671047) biosynthesis, a library of 4-aminopiperidines was synthesized through reductive amination with various amines. mdpi.com This approach allowed for the introduction of a wide range of substituents at the 4-amino group, leading to the identification of compounds with significant antifungal activity against clinically relevant fungal isolates. mdpi.com For example, N-dodecyl-1-phenethylpiperidin-4-amine emerged as a promising candidate. mdpi.com

In the development of antimalarial agents, the substitution pattern at the 4-amino position of a quinazoline (B50416) scaffold was found to be crucial for activity. acs.org Monoalkyl amino substituents were generally favored over disubstituted ones. acs.org Interestingly, an N-methyl substituent at the 4-position conferred comparable activity to a larger N-(3-hydroxypropyl) substituent, suggesting that the 4-NH group is important for target binding. acs.org

The table below illustrates the effect of various substituents at the 4-amino group on the biological activity of piperidine derivatives.

| 4-Amino Substituent | Compound Series | Observed Effect on Activity | Reference |

| Benzylic, heterocyclic, aliphatic moieties | Atypical DAT inhibitors | Modulated DAT affinity and metabolic stability | nih.gov |

| Dodecyl | Antifungal 4-aminopiperidines | Potent antifungal activity against Candida and Aspergillus spp. | mdpi.com |

| Methyl | Antimalarial quinazolines | Comparable activity to larger hydroxypropyl substituent | acs.org |

| Benzyl (B1604629) | Antimalarial quinazolines | Tolerated, allowed for attachment of functionalities to improve physicochemical properties | acs.org |

Influence of Piperidine Ring Substitutions on Activity and Selectivity

Substitutions on the piperidine ring itself, other than at the 1- and 4-positions, can significantly impact the conformational preferences of the molecule and, consequently, its biological activity and selectivity.

In a study of opioid receptor antagonists, the presence of methyl groups at the 3- and 4-positions of the piperidine ring was found to enhance antagonist potency compared to analogs lacking these substituents. acs.org Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were more potent antagonists than their counterparts with only a 3-methyl, only a 4-methyl, or no methyl substituents on the piperidine ring. acs.org

For a series of hybrid molecules designed as potential anticancer agents, various phenyl chlorides were substituted on a core structure that included a piperidine moiety. isciii.es While the specific location of substitution on the piperidine ring is not detailed in the abstract, the study highlights the importance of the substituted aryl ring linked to the piperidine in achieving anticancer activity. isciii.es

The following table summarizes the influence of piperidine ring substitutions on the activity of various compound series.

| Piperidine Ring Substitution | Compound Series | Observed Effect on Activity | Reference |

| 3- and 4-methyl | trans-4-(3-hydroxyphenyl)piperidines | Increased opioid receptor antagonist potency | acs.org |

| Substituted Phenyl | Hybrid anticancer agents | Crucial for anticancer activity | isciii.es |

| C6 tert-butyl on linked thienopyrimidine | Leishmania NMT inhibitors | 10-fold increase in inhibitory potency | whiterose.ac.uk |

Bioisosteric Replacements and their Effect on Activity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by exchanging one functional group for another with similar physicochemical or topological properties. cambridgemedchemconsulting.com

In the development of atypical dopamine transporter (DAT) inhibitors, the metabolically unstable piperazine ring of lead compounds was replaced with a series of aminopiperidines. nih.gov This bioisosteric substitution aimed to enhance metabolic stability while maintaining the desired binding conformation at the DAT. nih.gov The study explored various terminally appended benzylic, heterocyclic, and aliphatic moieties as part of this strategy. nih.gov

For inhibitors of Leishmania N-Myristoyltransferase, replacing the piperidine ring with a tetrahydropyran (B127337) or a hydroxypropyl substituent resulted in a complete loss of activity. whiterose.ac.uk This finding underscores the critical importance of the basic nitrogen and the specific conformation of the piperidine ring for optimal interaction with the target enzyme. whiterose.ac.uk Conversely, replacing a piperidinyl moiety with an anilinyl moiety in some piperine (B192125) derivatives led to improved antitrypanosomal activity. researchgate.net

In another example, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for an amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of casein kinase 2 (CSNK2). acs.org This replacement not only maintained but in some cases improved the inhibitory potency. acs.org However, other heterocyclic replacements like oxadiazole, thiazole, and pyridine (B92270) were not well-tolerated. acs.org

The table below provides examples of bioisosteric replacements and their impact on activity.

| Original Group | Bioisosteric Replacement | Compound Series | Observed Effect on Activity | Reference |

| Piperazine | Aminopiperidine | Atypical DAT inhibitors | Improved metabolic stability while retaining DAT affinity | nih.gov |

| Piperidine | Tetrahydropyran or Hydroxypropyl | Leishmania NMT inhibitors | Complete loss of activity | whiterose.ac.uk |

| Piperidinyl | Anilinyl | Piperine derivatives | Improved antitrypanosomal activity | researchgate.net |

| Amide | 1,2,4-Triazole | CSNK2 inhibitors | Improved inhibitory potency | acs.org |

| Amide | Oxadiazole, Thiazole, Pyridine | CSNK2 inhibitors | Weak or no activity | acs.org |

Conformational Preferences and SAR

The three-dimensional conformation of a molecule is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can significantly influence how the molecule interacts with its biological target.

It is hypothesized that for some T-type calcium channel inhibitors, the piperidine ring adopts a chair conformation with the N-1 and C-4 substituents in equatorial positions. afasci.com This extended structure is thought to facilitate hydrophilic and hydrophobic interactions with the channel. afasci.com

In the context of Leishmania NMT inhibitors, the specific conformation of the basic center and the bicyclic core attached to the piperidine is crucial for optimal interactions within the peptide-binding pocket of the enzyme. whiterose.ac.uk The geometry appears to be optimal in compounds where the piperidine ring allows for the correct presentation of these key structural elements. whiterose.ac.uk

The following table highlights the importance of conformational preferences in the SAR of piperidine derivatives.

| Conformational Feature | Compound Series | Hypothesized Role in Activity | Reference |

| Chair conformation with equatorial N-1 and C-4 substituents | T-type calcium channel inhibitors | Facilitates hydrophilic and hydrophobic interactions with the target | afasci.com |

| Equilibrium between chair and twist-boat conformations | N-acylpiperidines | Influences the overall shape and binding properties | acs.org |

| Specific geometry of the basic center and bicyclic core | Leishmania NMT inhibitors | Optimal interactions in the enzyme's peptide-binding pocket | whiterose.ac.uk |

Mechanisms of Molecular Interaction

Receptor Binding Mechanisms

The 1-methylpiperidine (B42303) group is a common scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of receptor systems. The basic nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues within receptor binding pockets.

For instance, in the development of selective 5-HT_1F_ receptor agonists for migraine treatment, the N-methyl-4-piperidinyl moiety was evaluated and found to be optimal at the C-3 position of a pyrrolo[3,2-b]pyridine series for maintaining high receptor affinity. acs.org Similarly, the deconstruction of the antipsychotic agent risperidone, which acts on 5-HT_2A_ receptors, yielded fragments where the 1-methylpiperidin-4-yl group was essential for high-affinity binding. nih.gov One such fragment, 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole, demonstrated a high affinity for 5-HT_2A_ receptors with a K_i_ value of approximately 12 nM. nih.gov This suggests that the N-methylpiperidine portion of the molecule is crucial for anchoring ligands within the 5-HT_2A_ receptor binding site. nih.gov

Table 1: 5-HT_2A_ Receptor Binding Affinities of Related Compounds This table shows data for structurally related compounds containing the 1-methylpiperidin-4-yl moiety, as direct data for N-butyl-1-methylpiperidin-4-amine is not available.

| Compound | Target | Binding Affinity (K_i_, nM) | Reference |

|---|---|---|---|

| 6-Fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole | 5-HT_2A_ | 12.27 | nih.gov |

| Risperidone | 5-HT_2A_ | ~5 | nih.gov |

While specific binding data for this compound at sigma (σ) receptors is not available, the 1-methylpiperidine scaffold is a key feature in many high-affinity sigma receptor ligands. d-nb.infonih.govunict.it Studies synthesizing novel σ_1_ receptor ligands found that derivatives containing a 1-methylpiperidine group showed particularly high affinity for the σ_1_ receptor and selectivity over the σ_2_ subtype. d-nb.infonih.gov Molecular dynamics simulations suggest that the basic nitrogen of the piperidine (B6355638) and its substituents engage in important interactions within a lipophilic binding pocket of the σ_1_ receptor. nih.gov For example, replacing a piperazine (B1678402) ring with N-methyl piperidine in one series of compounds yielded derivatives with strong to moderate affinity for the σ_1_ receptor, with K_i_ values ranging from 0.54 to 108 nM. unict.it

There is no specific data in the surveyed literature for the binding of this compound to the histamine (B1213489) H_1_ receptor. However, the 1-methylpiperidine moiety is a structural feature present in some H_1_ receptor antagonists. acs.orgvu.nl Research into the structure-kinetics relationships of H_1_R antagonists has shown that the nature of the basic amine moiety, including its potential cyclization into a piperidine ring, can influence the ligand's residence time at the receptor. acs.org The amine portion of such ligands typically interacts with key acidic residues like D107 in the receptor's binding site. acs.org

Direct binding studies for this compound at estrogen receptors (ER) have not been identified. The piperidin-4-amine scaffold has been incorporated into complex hybrid molecules designed to target the human estrogen receptor, but these compounds are structurally distinct from this compound. researchgate.net Separately, research has shown that an n-butyl moiety on a different class of ligands can form favorable Van der Waals interactions within the ERα binding pocket, suggesting that such alkyl chains can contribute to binding affinity. nih.gov

Specific binding data for this compound at GABA_B_ receptors is absent from the available literature. Nevertheless, the 4-piperidyl and N-methyl-piperidin-4-yl moieties have been used in the synthesis of compounds designed to modulate GABA receptors. nih.govttuhsc.edu For example, 5-(1-Methyl-piperidin-4-yl)-3H- d-nb.infonih.govingentaconnect.comoxadiazol-2-one was synthesized as part of a series to investigate GABA_A_ receptor agonists. ttuhsc.edu Another study noted that a test substance inhibited radioligand binding to GABA_B1A/B2_ receptors by 25.8%, though the substance itself was not this compound. dovepress.com

The molecular interactions of this compound and structurally related compounds are of significant interest, particularly concerning their biological activities. The primary mechanism of action identified for analogous 4-aminopiperidine (B84694) compounds is the inhibition of specific enzymes, which is central to their effects.